5-(2-Bromophenyl)-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole
Description
5-(2-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family
Properties
Molecular Formula |
C23H19BrN2O2 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H19BrN2O2/c1-2-15-27-19-13-11-17(12-14-19)16-7-9-18(10-8-16)22-25-23(28-26-22)20-5-3-4-6-21(20)24/h3-14H,2,15H2,1H3 |
InChI Key |
QSFMHXJIXWUMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with 4’-propoxybiphenyl-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different functionalized oxadiazole compounds.
Scientific Research Applications
5-(2-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the bromine and biphenyl substituents, resulting in different chemical and biological properties.
5-(2-Chlorophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
3-(4’-Methoxybiphenyl-4-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole: Similar structure but with a methoxy group instead of a propoxy group, influencing its solubility and electronic properties.
Uniqueness
5-(2-Bromophenyl)-3-(4’-propoxybiphenyl-4-yl)-1,2,4-oxadiazole is unique due to the presence of both bromine and biphenyl substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
